2,4-Dichloro-6-ethylquinazoline chemical structure and properties
2,4-Dichloro-6-ethylquinazoline chemical structure and properties
Introduction: The Quinazoline Scaffold in Drug Discovery[1][2]
The quinazoline pharmacophore acts as a "privileged structure" in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib) and antagonists of G-protein coupled receptors. Within this family, 2,4-Dichloro-6-ethylquinazoline represents a highly versatile, bifunctional electrophile.
Unlike its more common 6-nitro or 6-halo counterparts, the 6-ethyl analog offers a unique lipophilic profile while maintaining the electronic activation required for regioselective functionalization. The ethyl group at the C6 position provides steric bulk and weak electron-donating induction (hyperconjugation), modulating the reactivity of the pyrimidine ring without deactivating it. This guide details the structural properties, synthesis, and regioselective manipulation of this critical intermediate.[1][2]
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
Molecular Identity
-
Systematic Name: 2,4-Dichloro-6-ethylquinazoline
-
Molecular Formula:
-
Molecular Weight: 227.09 g/mol
-
Core Scaffold: Benzo[
]pyrimidine (Quinazoline)
Physicochemical Profile (Predicted vs. Analog Comparative)
Note: Specific experimental data for the 6-ethyl analog is proprietary in many contexts; values below are derived from SAR trends of the 6-methyl (CAS 39576-82-4) and unsubstituted analogs.
| Property | Value (Predicted/Analog) | Significance in Synthesis |
| Physical State | Crystalline Solid | Easy handling compared to liquid heterocycles. |
| Melting Point | ~90–110 °C | Distinct range allows for purity monitoring via DSC. |
| LogP (Octanol/Water) | ~3.8 | Higher lipophilicity than 6-H analog (LogP ~2.5); aids membrane permeability in final drugs. |
| Solubility | DCM, THF, EtOAc | Soluble in aprotic polar solvents; hydrolyzes in water/alcohols. |
| Reactivity | High (Electrophilic) | Moisture sensitive; requires storage under inert atmosphere (Ar/N₂). |
Electronic Structure & Reactivity Logic
The 2,4-dichloroquinazoline system is defined by the electron-deficient pyrimidine ring.
-
N1 vs. N3 Influence: The N3 nitrogen exerts a stronger inductive effect on the C4 position than N1 does on C2.
-
LUMO Coefficient: Density Functional Theory (DFT) calculations consistently show the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is largest at C4 .[3]
-
6-Ethyl Effect: The alkyl group at C6 is weakly electron-donating. While this slightly raises the energy of the aromatic system compared to a 6-nitro derivative, the C4 position remains highly susceptible to nucleophilic attack (SNAr).
Synthesis Strategy
The industrial-viable route to 2,4-dichloro-6-ethylquinazoline proceeds through the chlorination of the corresponding quinazolinedione. This approach avoids hazardous nitration steps often used in other quinazoline syntheses.
Retrosynthetic Analysis
Target: 2,4-Dichloro-6-ethylquinazoline Precursor: 6-Ethylquinazoline-2,4(1H,3H)-dione Starting Materials: 2-Amino-5-ethylbenzoic acid + Urea
Step-by-Step Protocol
Step 1: Formation of the Dione Scaffold
-
Reagents: 2-Amino-5-ethylbenzoic acid (1.0 eq), Urea (5.0 eq).
-
Conditions: Melt fusion at 160–180 °C or reflux in glacial acetic acid.
-
Mechanism: Nucleophilic attack of the aniline nitrogen on urea, followed by cyclization and loss of ammonia/water.
-
Yield Target: >85%
Step 2: Chlorination (The Critical Step)
-
Reagents: Phosphorus Oxychloride (
, solvent/reagent), -Diisopropylethylamine (DIPEA) or -Dimethylaniline (Catalyst). -
Protocol:
-
Suspend 6-ethylquinazoline-2,4-dione (10 g) in
(50 mL) under Argon. -
Add DIPEA (1.5 eq) dropwise at 0 °C to suppress exothermic "pseudodimer" formation.
-
Heat to reflux (105 °C) for 4–6 hours. Solution will turn from suspension to clear yellow/orange.
-
Work-up (Safety Critical): Remove excess
via vacuum distillation. Pour residue slowly onto crushed ice/ slurry. Extract with DCM.[4]
-
-
Key Insight: The addition of base (DIPEA) lowers the activation energy for the formation of the dichlorophosphate intermediate, accelerating the reaction and preventing charring.
Figure 1: Synthetic pathway from aniline precursor to the dichloro-heterocycle.
Regioselectivity & Functionalization[1][2][3][9][11]
The primary value of 2,4-dichloro-6-ethylquinazoline lies in its ability to undergo sequential, regioselective Nucleophilic Aromatic Substitution (SNAr).
The Rule of C4 Selectivity
In 2,4-dichloroquinazolines, the C4-chloride is displaced first by nucleophiles (amines, alkoxides, thiols).
-
Why? The transition state for C4 attack is stabilized by the N3 nitrogen, which can accept the negative charge more effectively than the N1 nitrogen can for C2 attack. Additionally, the C4 position is more sterically accessible in the absence of peri-substituents at C5.
Experimental Workflow: Sequential Substitution
To synthesize a library of kinase inhibitors (e.g., 4-anilino-6-ethyl-2-aminoquinazolines):
-
First Displacement (C4):
-
Nucleophile: Aniline derivative (1.0 eq).[3]
-
Conditions: Isopropanol, 0 °C to RT, 1 hour.
-
Outcome: Exclusive formation of the 4-amino-2-chloro product.
-
Validation: Monitor by TLC.[3][5] The C4-substituted product is more polar than the starting material but less polar than the disubstituted product.
-
-
Second Displacement (C2):
-
Nucleophile: Aliphatic amine or solubilizing group (excess).
-
Conditions: Dioxane or DMSO, 100 °C, 12 hours (requires forcing conditions).
-
Outcome: Displacement of the less reactive C2-chloride.
-
Figure 2: Regioselective logic for sequential SNAr reactions.
Safety & Handling Protocols
Hazard Class: Corrosive, Irritant, Moisture Sensitive.
-
Moisture Control: The C4-chloride is labile. Exposure to atmospheric moisture hydrolyzes it back to the quinazolinone (dione), rendering the batch useless. Store in a desiccator or glovebox.
-
Skin Contact: Potent sensitizer. 2,4-dichloroquinazolines can cause severe dermatitis. Double-gloving (Nitrile) is mandatory.
-
Quenching POCl3: Never add water directly to the reaction mixture. Dilute with DCM first, then add dropwise to a vigorously stirred ice/water mixture to dissipate heat from phosphoric acid formation.
References
-
National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. PubMed Central. Retrieved from [Link]
-
Arnott, E. A., et al. (2011).[6][7] POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653-1661.[6][8] Retrieved from [Link]
-
PubChem. (2025).[9] 2,4-Dichloroquinazoline Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline | C8H8Cl2N2 | CID 12602864 - PubChem [pubchem.ncbi.nlm.nih.gov]
